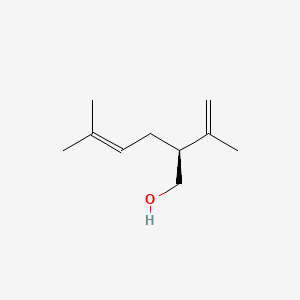
(S)-lavandulol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-lavandulol is a lavandulol. It is an enantiomer of a (R)-lavandulol.
Aplicaciones Científicas De Investigación
Chemical Properties and Composition
(S)-lavandulol is primarily found in essential oils extracted from lavender species, particularly Lavandula angustifolia. Its chemical structure contributes to its unique properties, making it a valuable compound in multiple domains.
Key Chemical Characteristics:
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- Boiling Point : Approximately 210 °C
Pharmacological Applications
This compound exhibits a range of pharmacological properties that are beneficial for therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various pathogens. In studies evaluating lavender essential oils, this compound was found to inhibit the growth of Gram-positive bacteria and fungi more effectively than Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models. Its use in topical formulations has demonstrated efficacy in alleviating skin irritation and promoting wound healing .
- Anxiolytic Properties : Aromatherapy utilizing this compound has been associated with reduced anxiety levels, likely due to its action on the central nervous system. Studies have highlighted its role in enhancing sleep quality and reducing stress-related symptoms .
- Pain Relief : Clinical trials have reported that this compound can alleviate pain associated with conditions such as dysmenorrhea and postoperative recovery .
Applications in Perfumery and Cosmetics
This compound is a key ingredient in the fragrance industry due to its pleasant floral scent. It is widely used in:
- Perfumes : As a base note, it provides a calming aroma that enhances the overall fragrance profile.
- Cosmetic Products : Its antimicrobial and anti-inflammatory properties make it suitable for skincare formulations, particularly those aimed at sensitive skin.
Agricultural Applications
Recent studies have explored the potential of this compound in sustainable agriculture:
- Pest Control : The compound has been identified as a natural insect repellent, effective against pests such as aphids and mealybugs. Its application in biofactory systems using plants like Nicotiana benthamiana has shown promise for sustainable pest management strategies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against skin microbiota. Results indicated a significant reduction in bacterial load on treated areas compared to controls, suggesting its potential for topical antimicrobial formulations .
Case Study 2: Aromatherapy Impact
In clinical settings, patients receiving aromatherapy with this compound reported lower anxiety levels and improved sleep quality compared to those receiving placebo treatments. This supports its use as a therapeutic agent in mental health care .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Candida albicans | 0.3 mg/mL |
| Escherichia coli | 1.0 mg/mL |
Table 2: Pharmacological Effects of this compound
Propiedades
Número CAS |
50373-53-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(2S)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m1/s1 |
Clave InChI |
CZVXBFUKBZRMKR-SNVBAGLBSA-N |
SMILES |
CC(=CCC(CO)C(=C)C)C |
SMILES isomérico |
CC(=CC[C@H](CO)C(=C)C)C |
SMILES canónico |
CC(=CCC(CO)C(=C)C)C |
Key on ui other cas no. |
50373-53-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















